![molecular formula C16H20O3 B145867 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one CAS No. 130129-22-5](/img/structure/B145867.png)
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one, also known as BMMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMMO is a member of the oxan-2-one family and is known for its unique chemical properties, which make it an attractive candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in the development and progression of various diseases. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been found to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6, which play a role in the development of various inflammatory diseases. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been found to have antitumor activity, which makes it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has several advantages that make it an attractive candidate for use in various lab experiments. This compound is a relatively stable compound that can be easily synthesized in large quantities. This compound is also a versatile reagent that can be used in various organic synthesis reactions. However, this compound also has some limitations, including its high cost and the complexity of its synthesis process.
Zukünftige Richtungen
There are several future directions for the research and development of 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one. One potential direction is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. This compound has been found to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Another potential direction is the development of new anticancer drugs. This compound has been found to have antitumor activity, which makes it a potential candidate for the development of new cancer drugs. Additionally, this compound can be used as a building block for the synthesis of various organic compounds, including chiral oxan-2-ones and lactones, which have potential applications in various fields.
Synthesemethoden
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis process starts with the conversion of 4-hydroxy-2-butanone to 4-methoxy-2-butanone, which is then transformed into 4-methoxy-2-buten-1-ol. The next step involves the addition of benzyl chloride to 4-methoxy-2-buten-1-ol, which results in the formation of 6-benzyloxy-4-methoxy-2-buten-1-ol. The final step involves the conversion of 6-benzyloxy-4-methoxy-2-buten-1-ol to this compound through a series of reactions involving various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one has been extensively studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. This compound has been found to be an effective reagent for the synthesis of various organic compounds, including chiral oxan-2-ones and lactones. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-ethenyl-4-methyl-6-(phenylmethoxymethyl)oxan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-3-16(2)9-14(19-15(17)10-16)12-18-11-13-7-5-4-6-8-13/h3-8,14H,1,9-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLTUDZBDSRQPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC(=O)C1)COCC2=CC=CC=C2)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562142 |
Source
|
Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130129-22-5 |
Source
|
Record name | 6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.